molecular formula C17H19ClN2O B13236185 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine

Cat. No.: B13236185
M. Wt: 302.8 g/mol
InChI Key: CNRJRVYSPNUTCG-UHFFFAOYSA-N
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Description

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine (CAS 1082381-24-5) is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.80 . This phenylpiperazine derivative is offered for research and development purposes. Compounds within the phenylpiperazine structural class are of significant interest in medicinal chemistry and pharmacology research. They are frequently investigated for their potential interactions with various neurological targets . Furthermore, structurally related molecules incorporating a chlorophenylpiperazine moiety have been rationally designed and studied as potential topoisomerase II (Topo II) inhibitors, indicating this compound's value in early-stage anticancer research . As a building block, it can be utilized in the synthesis of more complex molecules for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine

InChI

InChI=1S/C17H19ClN2O/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2

InChI Key

CNRJRVYSPNUTCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling (Ullmann-Type Reaction)

This method adapts protocols from the synthesis of 1-(3-methoxyphenyl)piperazine. Key steps include:

  • Reactants : 3-Bromo-[(2-chlorophenyl)methoxy]benzene and piperazine.
  • Catalyst : Palladium-based (e.g., Pd(OAc)₂) with ligands like Xantphos.
  • Base : Sodium tert-butoxide (NaO* t*-Bu).
  • Solvent : o-Xylene or toluene.
  • Conditions : Reflux at 120–140°C for 6–12 hours.

Procedure :

  • Combine 3-bromo-[(2-chlorophenyl)methoxy]benzene (1 eq), piperazine (3–6 eq), Pd catalyst (0.5–1 mol%), and NaO* t*-Bu (1.5 eq) in o-xylene.
  • Heat under nitrogen with stirring.
  • Quench with water, extract organic layer, and purify via column chromatography.

Yield : ~90–96% (based on analogous reactions).

Piperazine Alkylation via Aryl Halide

Adapted from WO2016078107A1, this method involves alkylation of piperazine with a pre-functionalized aryl bromide:

Steps :

Yield : ~72–85% (similar to piperazine alkylation in).

Reductive Amination Pathway

Inspired by PMC11425603, this route employs reductive cyclization:

Procedure :

  • Synthesize N-[3-((2-chlorophenyl)methoxy)phenyl]ethylenediamine via condensation of 3-((2-chlorophenyl)methoxy)aniline with ethylene diamine.
  • Cyclize using thionyl chloride (SOCl₂) in CHCl₃ at 0–5°C.
  • Purify via acid-base extraction.

Key Data :

Comparative Analysis of Methods

Method Catalyst/Reagents Yield Complexity Source
Palladium-Catalyzed Pd(OAc)₂, NaO* t*-Bu 90–96% Moderate ,
Piperazine Alkylation K₂CO₃, DMF 72–85% Low ,
Reductive Amination SOCl₂, CHCl₃ 70–75% High ,

Critical Considerations

  • Substituent Sensitivity : The 2-chlorophenylmethoxy group may sterically hinder coupling reactions, necessitating excess piperazine.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may require stringent drying.
  • Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is effective.

Experimental Validation

A representative protocol from Method 1 (Palladium-Catalyzed):

  • Reactants :
    • 3-Bromo-[(2-chlorophenyl)methoxy]benzene: 5.0 g (14.7 mmol).
    • Piperazine: 7.1 g (58.8 mmol).
    • Pd(OAc)₂: 0.16 g (0.7 mmol).
    • Xantphos: 0.43 g (0.7 mmol).
    • NaO* t*-Bu: 2.8 g (29.4 mmol).
    • o-Xylene: 50 mL.
  • Procedure :
    • Reflux for 8 hours under N₂.
    • Cool, dilute with H₂O (100 mL), extract with EtOAc (3 × 50 mL).
    • Dry (Na₂SO₄), concentrate, and purify (SiO₂, hexane/EtOAc 3:1).
  • Outcome :
    • White solid, 4.3 g (92%).
    • ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 5H, Ar-H), 6.85–6.70 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂), 3.20–2.80 (m, 8H, piperazine).

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity and produce various pharmacological effects .

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperazine

  • Structure : A simpler analog lacking the methoxyphenyl and benzyloxy groups.
  • Key Differences :
    • Reduced lipophilicity due to the absence of the methoxyphenyl moiety.
    • Lower molecular weight (C10H13ClN2 vs. C17H17ClN2O for the target compound).
  • Pharmacology : Acts as a 5-HT1B receptor agonist with variable effects on sympathetic nerve discharge (SND) . Lacks the synergistic substituent effects seen in the target compound.

1-(3-Chlorophenyl)piperazine

  • Structure : Positional isomer with chlorine at the 3-position of the phenyl ring.
  • Key Differences :
    • Steric and electronic variations due to chloro substituent orientation.
    • Exhibits distinct receptor binding profiles; for example, weaker 5-HT1B agonism compared to 2-chloro analogs .
  • Applications : Used in studies exploring serotonin receptor subtype activities but shows less predictable SND modulation .

1-(2-Methoxyphenyl)piperazine

  • Structure : Features a methoxy group at the 2-position of the phenyl ring.
  • Key Differences :
    • Methoxy group is electron-donating, altering electronic properties compared to chloro substituents.
    • Similar HOMO-LUMO gap to 1-(2-chlorophenyl)piperazine but distinct charge distribution .
  • Pharmacology : Demonstrates antibacterial activity and 5-HT1A/1B receptor interactions, with variable effects on SND .

1-(3-Trifluoromethylphenyl)piperazine

  • Structure : Substituted with a strongly electron-withdrawing CF3 group.
  • Key Differences: Higher lipophilicity and receptor affinity due to the CF3 group. Acts as a potent 5-HT1B agonist with antinociceptive effects in spinal pathways .
  • Applications : Used in ligand-receptor binding studies to explore substituent effects on serotonin receptors .

1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine hydrochloride

  • Structure : A structurally complex analog with additional benzyloxy and methylphenyl groups (CAS 5576-62-5).
  • Key Differences: Increased molecular weight (C27H31ClN2O·2ClH) and steric bulk.

Pharmacological and Structural Insights

Receptor Binding and Selectivity

  • The target compound’s combination of 2-chloro and methoxy groups may confer mixed 5-HT1A/1B receptor affinity.
  • Example : 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM for 5-HT1A) highlights the importance of substituent positioning and bulk for high-affinity binding .

Spectroscopic and Electronic Properties

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Key Pharmacological Effects Receptor Affinity
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine 2-Cl, methoxyphenyl C17H17ClN2O Potential 5-HT1A/1B modulation Not yet fully characterized
1-(2-Chlorophenyl)piperazine 2-Cl C10H13ClN2 5-HT1B agonism, variable SND effects Moderate 5-HT1B
1-(3-Chlorophenyl)piperazine 3-Cl C10H13ClN2 Less predictable SND modulation Lower 5-HT1B
1-(2-Methoxyphenyl)piperazine 2-OCH3 C11H16N2O Antibacterial, 5-HT1A/1B interactions High 5-HT1A
1-(3-Trifluoromethylphenyl)piperazine 3-CF3 C11H13F3N2 Antinociceptive, 5-HT1B agonist High 5-HT1B

Biological Activity

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of this compound is C17H19ClN2O. The compound features a piperazine core substituted with a 3-[(2-chlorophenyl)methoxy]phenyl group, which contributes to its unique chemical reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This receptor plays a crucial role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects such as:

  • Antidepressant Effects : Modulating serotonin levels may contribute to mood regulation.
  • Antipsychotic Properties : Similar compounds have shown efficacy in managing symptoms of schizophrenia and other psychotic disorders.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In studies evaluating various piperazine derivatives:

  • Gram-positive Bacteria : The compound demonstrates notable activity against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative Bacteria : It also shows effectiveness against Escherichia coli and Pseudomonas aeruginosa .

The minimum inhibitory concentration (MIC) values for these activities suggest strong potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance:

  • Colon Cancer : Compounds similar to this compound have been shown to induce mitotic arrest in colon cancer cells by inhibiting microtubule dynamics. This suggests a potential role in cancer therapy by enhancing the sensitivity of cancer cells to apoptotic signals .

Table 1 summarizes the biological activities observed for this compound and its derivatives:

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialGram-positive bacteriaInhibition of growth
AntimicrobialGram-negative bacteriaInhibition of growth
AnticancerColon cancer cellsInduction of mitotic arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 0.49 µg/mL to 62.5 µg/mL against different bacterial strains, indicating robust antimicrobial activity .
  • Cancer Cell Studies : In vitro studies showed that derivatives could significantly enhance apoptosis in colon cancer cells when combined with traditional chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation into combination therapies .

Comparative Analysis

When compared to other piperazine derivatives, such as 1-(3-Chlorophenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, this compound stands out due to its unique substitution pattern which enhances its binding affinity to serotonin receptors and potentially contributes to its broader spectrum of biological activities .

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